molecular formula C12H17N3O B051757 RO5166017 CAS No. 1048346-74-2

RO5166017

Katalognummer: B051757
CAS-Nummer: 1048346-74-2
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: PPONHQQJLWPUPH-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

  • Stress Response Modulation : Research indicates that RO5166017 may play a role in modulating stress responses through its action on TAAR1. This has implications for developing treatments for anxiety disorders and stress-related conditions.
  • Dopaminergic System Interaction : Given its effects on dopamine signaling, this compound is being studied for its potential use in treating conditions such as schizophrenia and Parkinson's disease, where dopaminergic dysregulation is a significant concern .

Behavioral Studies

Experimental studies utilizing this compound have demonstrated alterations in behavior related to anxiety and locomotion. These findings suggest that compounds targeting TAAR1 could be valuable in developing new therapeutic strategies for psychiatric disorders .

Synthetic Chemistry

The synthesis of this compound involves the formation of an oxazoline ring through reactions between ethyl-phenyl-amino compounds and other precursors. Understanding these synthetic routes is crucial for optimizing production methods for research purposes .

Case Study 1: Neuropharmacological Effects on Mice

In a controlled study involving mice, administration of this compound resulted in significant reductions in locomotor activity induced by dopamine agonists. This suggests that TAAR1 activation may counteract hyperactivity associated with dopaminergic stimulation, highlighting its potential utility in treating hyperkinetic disorders .

Case Study 2: Stress-Induced Hyperthermia

Another study focused on the effects of this compound on stress-induced hyperthermia demonstrated that the compound effectively mitigated this physiological response. This finding supports the hypothesis that TAAR1 agonists may help manage acute stress responses in clinical settings .

Biochemische Analyse

Biochemical Properties

RO5166017 has shown high affinity and potent functional activity at mouse, rat, cynomolgus monkey, and human TAAR1 stably expressed in HEK293 cells . It interacts with TAAR1, a receptor that is known to modulate monoamine transmission in the brain . The interaction of this compound with TAAR1 has been found to be highly selective .

Cellular Effects

In cellular studies, this compound has been shown to inhibit the firing frequency of dopaminergic and serotonergic neurons in regions where TAAR1 is expressed . This suggests that this compound influences cell function by modulating the activity of these neurons. Furthermore, it has been found to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TAAR1 and modulating its activity . This interaction leads to changes in the activity of dopaminergic and serotonergic neurons, which are known to be involved in various neuropsychiatric disorders . The binding of this compound to TAAR1 also affects the desensitization rate and agonist potency at 5-HT1A receptors .

Temporal Effects in Laboratory Settings

Its effects on neuronal activity and behavior have been studied in various experimental setups .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, including dopamine transporter knockout mice . It has been shown to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in these animals

Metabolic Pathways

Given its interaction with TAAR1, it is likely involved in pathways related to monoamine transmission .

Transport and Distribution

Given its interaction with TAAR1, it is likely to be distributed in regions where this receptor is expressed .

Subcellular Localization

Given its interaction with TAAR1, it is likely to be localized in regions of the cell where this receptor is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RO5166017 involves the formation of an oxazoline ring. The key steps include the reaction of an ethyl-phenyl-amino compound with a suitable precursor to form the oxazoline ring . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance due to the hygroscopic nature of the solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain.

Analyse Chemischer Reaktionen

Types of Reactions

RO5166017 primarily undergoes reactions typical of amine and oxazoline compounds. These include:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and electrophiles. The conditions vary depending on the desired reaction, but typical conditions involve the use of solvents like DMSO and controlled temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of the oxazoline ring, while substitution reactions may result in various substituted amine products .

Vergleich Mit ähnlichen Verbindungen

RO5166017 ist einzigartig in seiner hohen Selektivität und Potenz für TAAR1. Ähnliche Verbindungen umfassen:

Diese Verbindungen unterscheiden sich in ihrer Selektivität und ihren pharmakologischen Profilen, was this compound zu einem wertvollen Werkzeug für die Untersuchung von TAAR1-spezifischen Effekten macht .

Biologische Aktivität

(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine, also known as RO5166017, is a compound developed by Hoffmann-La Roche that acts primarily as a selective agonist for the trace amine-associated receptor 1 (TAAR1). This compound has gained attention in various fields of research, particularly in neuroscience and pharmacology due to its potential therapeutic applications.

  • IUPAC Name : (4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine
  • Molecular Formula : C12H17N3O
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 1048346-74-2

This compound selectively activates TAAR1, which plays a crucial role in modulating monoaminergic neurotransmission. The activation of this receptor influences several biochemical pathways associated with neurotransmitter systems:

  • Dopaminergic System : The compound has been shown to block dopamine-dependent hyperlocomotion in animal models, indicating a potential role in treating conditions related to dopamine dysregulation, such as schizophrenia and depression.
  • Insulin Secretion : It enhances glucose-dependent insulin secretion, suggesting a possible application in diabetes management.

Neuroscience Applications

Research has demonstrated the efficacy of this compound in influencing behaviors associated with neuropsychiatric disorders. For example:

  • In rodent models, administration of this compound has been linked to reductions in stress-induced hyperthermia, which is often used as a measure of anxiety-like behavior.

Pharmacological Studies

Several studies have explored the pharmacological implications of TAAR1 activation:

  • Schizophrenia and Depression : The agonistic action of this compound on TAAR1 has been investigated for its potential to mitigate symptoms associated with these disorders. Animal studies indicate that it may reduce hyperactivity and anxiety-like behaviors.

Endocrinology Research

The compound's ability to stimulate insulin secretion positions it as a candidate for further investigation in diabetes treatment:

  • Studies suggest that TAAR1 activation can enhance insulin release from pancreatic beta cells under glucose-stimulated conditions.

Data Table: Summary of Biological Activities

Activity AreaEffectExperimental Evidence
NeuroscienceReduces anxiety-like behaviorAnimal studies showing decreased hyperthermia
PharmacologyPotential treatment for schizophrenia and depressionBehavioral changes in rodent models
EndocrinologyEnhances insulin secretionIncreased glucose-dependent insulin release

Case Study 1: Neuropsychiatric Disorders

A study conducted by Hoffmann-La Roche assessed the effects of this compound on rodent models exhibiting symptoms akin to schizophrenia. Results indicated significant reductions in hyperactivity and anxiety-like behaviors when treated with the compound compared to controls.

Case Study 2: Diabetes Management

In a controlled experiment focusing on glucose metabolism, this compound was administered to diabetic mouse models. The results showed a marked increase in insulin secretion following glucose administration, highlighting its potential utility in diabetes therapy.

Eigenschaften

IUPAC Name

(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPONHQQJLWPUPH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1COC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030323
Record name N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048346-74-2
Record name RO-5166017
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-5166017
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 2
Reactant of Route 2
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 3
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 4
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 5
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 6
Reactant of Route 6
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.